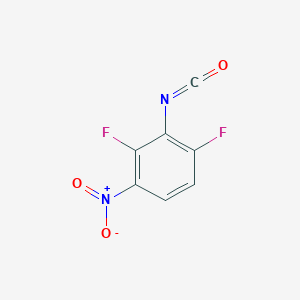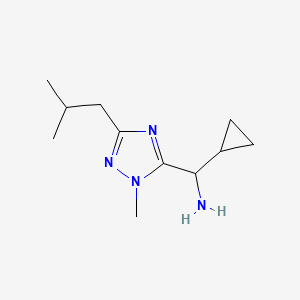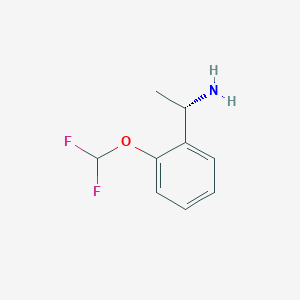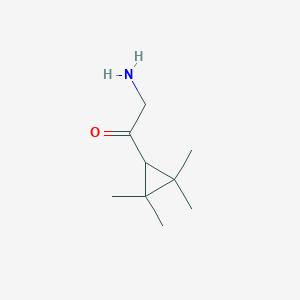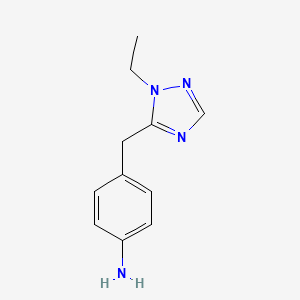
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the aniline moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to apoptosis (programmed cell death) of cancer cells . The triazole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring but has different substituents, leading to variations in its chemical properties and applications.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline:
Uniqueness
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific combination of the triazole ring and aniline moiety. This combination imparts distinct chemical properties, making it suitable for a wide range of applications, from medicinal chemistry to materials science .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-2-15-11(13-8-14-15)7-9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
YCEFKEFPAUBPRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
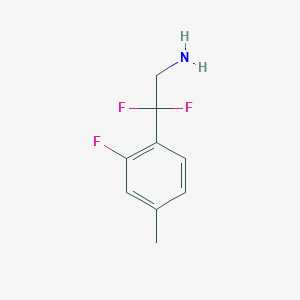

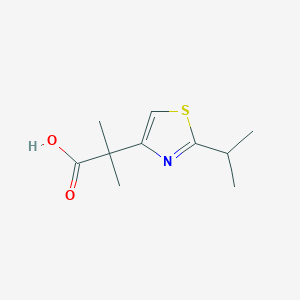
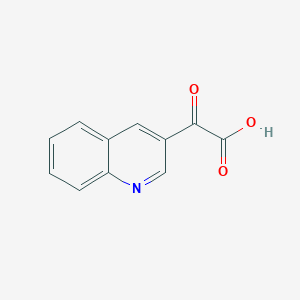


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

